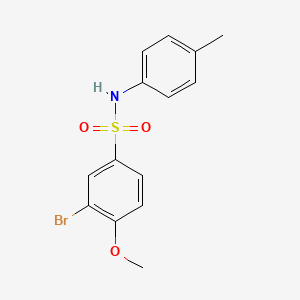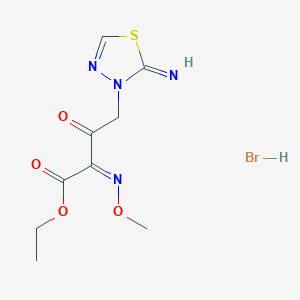![molecular formula C20H24ClN5O2 B6009537 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6009537.png)
4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine, commonly known as CEP-1347, is a synthetic molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
The mechanism of action of CEP-1347 involves the inhibition of JNK activation, which leads to the prevention of neuronal cell death. JNK is activated in response to various stress signals such as oxidative stress, inflammation, and protein misfolding, and its activation leads to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in cell death. CEP-1347 inhibits JNK activation by binding to its ATP-binding site, thereby preventing its phosphorylation and subsequent activation.
Biochemical and Physiological Effects
CEP-1347 has been shown to have various biochemical and physiological effects in animal models of neurological disorders. It has been shown to enhance the survival of dopaminergic neurons in animal models of Parkinson's disease, reduce the accumulation of amyloid-beta plaques in animal models of Alzheimer's disease, and improve motor function in animal models of Huntington's disease. CEP-1347 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CEP-1347 for lab experiments is its specificity for JNK inhibition, which makes it a useful tool for studying the role of JNK in various cellular processes. However, one of the limitations of CEP-1347 is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Orientations Futures
There are several future directions for research on CEP-1347. One direction is to investigate its potential therapeutic applications in other neurological disorders such as traumatic brain injury and stroke. Another direction is to develop more potent and selective JNK inhibitors based on the structure of CEP-1347. Furthermore, the development of new formulations of CEP-1347 with improved solubility and bioavailability could enhance its potential for clinical use.
Conclusion
In conclusion, CEP-1347 is a synthetic molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of JNK activation, which leads to the prevention of neuronal cell death. CEP-1347 has various biochemical and physiological effects in animal models of neurological disorders, and its specificity for JNK inhibition makes it a useful tool for studying the role of JNK in various cellular processes. However, its poor solubility and potential toxicity are limitations that need to be addressed. Future research on CEP-1347 could lead to the development of new therapies for neurological disorders.
Méthodes De Synthèse
The synthesis of CEP-1347 involves the reaction of 4-(4-chlorobenzoyl)piperazine with 2-methyl-4-pyrimidinylamine in the presence of morpholine. The reaction is carried out in a solvent such as acetonitrile or ethyl acetate, and the product is obtained after purification by column chromatography. The yield of the synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK), a protein kinase that plays a crucial role in neuronal cell death. CEP-1347 has also been shown to enhance the survival of dopaminergic neurons in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-15-22-18(14-19(23-15)25-10-12-28-13-11-25)24-6-8-26(9-7-24)20(27)16-2-4-17(21)5-3-16/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTZBFNPBQCYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6009459.png)
![3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6009463.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6009466.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6009472.png)
![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009481.png)


![2-{4-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6009494.png)
![7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009497.png)
![3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6009524.png)
![3-ethyl-4-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B6009542.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B6009548.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-hydroxybutyl)propanamide](/img/structure/B6009551.png)
![1-(4-chlorophenyl)-5-[(5-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6009553.png)